![molecular formula C8H6N4O2 B1374929 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole CAS No. 943822-93-3](/img/structure/B1374929.png)
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and oxazole rings, and the azidomethyl group. The furan ring is aromatic and planar, while the oxazole ring is also aromatic and might contribute to the compound’s reactivity .Chemical Reactions Analysis
The azide group is known for its high reactivity and can undergo various reactions, including reduction to amines, or participation in click reactions . The furan ring can undergo electrophilic aromatic substitution reactions, while the oxazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the azide group might make it potentially explosive. The furan and oxazole rings might contribute to its aromaticity and potentially its solubility in certain solvents .Scientific Research Applications
Synthesis and Evaluation in Neuropharmacology
A study by Kumar (2013) synthesized a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives and evaluated them for antidepressant and antianxiety activities. One of the derivatives showed potent antidepressant effects, indicating the potential neuropharmacological applications of these compounds (Kumar, 2013).
Broad Pharmacological Potential
Oxazole derivatives, which include compounds like 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole, are noted for a wide range of pharmacological activities. Joshi et al. (2017) reviewed these activities, which include anti-inflammatory, antimicrobial, anticancer, antidepressant, antidiabetic, antiobesity, and anticonvulsant properties, showcasing the versatility of these compounds in pharmaceutical applications (Joshi et al., 2017).
Electrophilic Oxyalkylation
Research by Khodakovskiy et al. (2010) demonstrated the utility of electrophilic 2-(trifluoroacetyl)-1,3-azoles, including oxazole derivatives, in the C-oxyalkylation of various heterocycles. This study highlights the chemical reactivity of these compounds, which can be useful in synthetic organic chemistry (Khodakovskiy et al., 2010).
Antimicrobial Applications
Basoglu et al. (2013) synthesized azole derivatives, including those starting from furan-2-carbohydrazide, and evaluated their antimicrobial activities. This underscores the potential of oxazole derivatives in developing new antimicrobial agents (Basoglu et al., 2013).
Antitubercular Evaluations
Tripathi et al. (2010) synthesized 1,4-Disubstituted-1,2,3-triazoles, including 2-(azidomethyl)-dihydronaptho(benzo)furans, and screened them for antitubercular activity. Their findings indicate the potential of these compounds in treating tuberculosis (Tripathi et al., 2010).
Photophysical Properties
Hall et al. (1992) investigated the photophysical properties of various 5-aryl-2-(4-pyridyl)oxazoles and related compounds. These studies are crucial for applications in materials science, particularly for fluorescent probes and dyes (Hall et al., 1992).
Continuous Multistep Synthesis
Rossa et al. (2018) developed an efficient protocol for the continuous-flow synthesis of 2-(azidomethyl)oxazoles. This highlights the advancements in the synthesis process of such compounds, potentially increasing their availability for various applications (Rossa et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets .
Mode of Action
It’s known that furan-2-yl compounds can undergo various chemical reactions, including annulative rearrangement . This process involves the activation of the azofuran moiety, leading to structural changes in the compound .
Biochemical Pathways
Furan-2-ylmethylene thiazolidinediones, which share structural similarities with the compound, have been reported to inhibit phosphoinositide 3-kinases (pi3ks) . PI3Ks are involved in various cellular functions, including cell growth and survival .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally related to the compound, are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
Furan-2-yl compounds have been reported to undergo various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole can be influenced by various environmental factors. For instance, the photolysis of furan-2-yl compounds can lead to different photoproducts depending on the solvent used and whether the solution is aerated or de-aerated .
Safety and Hazards
Future Directions
The future research directions would depend on the potential applications of this compound. For instance, if it shows promising biological activity, it might be further studied as a potential drug. Alternatively, if it shows interesting chemical reactivity, it might be used as a building block in synthetic chemistry .
properties
IUPAC Name |
3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-12-10-5-6-4-8(14-11-6)7-2-1-3-13-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGPNHLLWNXNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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